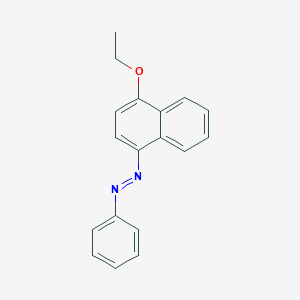

1-Ethoxy-4-(phenylazo)naphthalene

Beschreibung

1-Ethoxy-4-(phenylazo)naphthalene is an azo compound characterized by a naphthalene backbone substituted with an ethoxy group at position 1 and a phenylazo group at position 2. Azo compounds are widely studied for their applications in dyes, sensors, and photochemical systems due to their chromophoric properties. The ethoxy group enhances solubility in organic solvents, while the phenylazo moiety contributes to π-conjugation, influencing optical properties .

Eigenschaften

CAS-Nummer |

94208-85-2 |

|---|---|

Molekularformel |

C18H16N2O |

Molekulargewicht |

276.3 g/mol |

IUPAC-Name |

(4-ethoxynaphthalen-1-yl)-phenyldiazene |

InChI |

InChI=1S/C18H16N2O/c1-2-21-18-13-12-17(15-10-6-7-11-16(15)18)20-19-14-8-4-3-5-9-14/h3-13H,2H2,1H3 |

InChI-Schlüssel |

DEVHJQBEBOZDPX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(phenylazo)naphthalene can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with 1-ethoxynaphthalene under basic conditions to form 1-Ethoxy-4-(phenylazo)naphthalene.

Industrial Production Methods: While specific industrial production methods for 1-Ethoxy-4-(phenylazo)naphthalene are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-4-(phenylazo)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group (N=N) can yield corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of 1-Ethoxy-4-(phenylazo)naphthalene.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-4-(phenylazo)naphthalene has several applications in scientific research:

Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.

Biology: Employed in staining techniques for biological specimens.

Medicine: Investigated for potential use in drug delivery systems due to its azo linkage.

Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-4-(phenylazo)naphthalene primarily involves its azo linkage (N=N). The compound can undergo reduction to release aromatic amines, which can interact with various molecular targets. The azo linkage also allows for electron delocalization, contributing to the compound’s vibrant color and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their substituent differences:

Physicochemical Properties

| Property | 1-Ethoxy-4-(phenylazo)naphthalene | 1-(Phenylazo)naphthalene | 1-(4-Hydroxyphenylazo)-2-naphthol |

|---|---|---|---|

| Solubility | Soluble in ethanol, DMSO | Low polarity solvents | Polar aprotic solvents (DMF) |

| λmax (UV/Vis) | ~500 nm (azo π→π* transition) | ~480 nm | ~520 nm (redshifted due to -OH) |

| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Degrades above 180°C |

| Application | Dyes, photoresponsive materials | Non-polar dye matrices | Textile dyeing, Sudan I analogue |

Functional Differences

- Optical Properties: The ethoxy group in 1-ethoxy-4-(phenylazo)naphthalene induces a bathochromic shift compared to non-ethoxy analogues (e.g., 1-phenylazonaphthalene) due to electron-donating effects .

- Metabolic Pathways : Hydroxylated analogues like 1-(4-hydroxyphenylazo)-2-naphthol are metabolized by peroxidases and P450 enzymes, whereas ethoxy-substituted derivatives may undergo O-dealkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.